2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide
Description
2-Ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a naphthalen-1-yl aromatic system and a 2-ethyl substituent on the piperidine ring. Its molecular formula is C₁₈H₂₂N₂O (molecular weight: 282.39 g/mol).
Properties
IUPAC Name |
2-ethyl-N-naphthalen-1-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-15-10-5-6-13-20(15)18(21)19-17-12-7-9-14-8-3-4-11-16(14)17/h3-4,7-9,11-12,15H,2,5-6,10,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGNVHDKWAZKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853334-34-6 | |
| Record name | 2-ETHYL-N-(1-NAPHTHYL)-1-PIPERIDINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide typically involves the reaction of naphthalen-1-amine with 2-ethylpiperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group undergoes characteristic reactions:
Comparative hydrolysis rates show 23% faster cleavage under acidic vs. basic conditions in model studies of tertiary amides . Steric protection from the ethyl group reduces nucleophilic attack susceptibility by 38% compared to unsubstituted analogs .
Piperidine Ring Modifications
The ethyl-substituted piperidine participates in characteristic heterocyclic reactions:
Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | pH 12, 80°C | 2-ethyl-3-oxopiperidine | 62% |
| mCPBA | DCM, 0°C | N-oxide derivative | 89% |
X-ray crystallography confirms axial preference for oxidation at C3 due to ethyl group's steric effects . Ring-opening occurs under strong acidic conditions (48% HBr, reflux) yielding ε-caprolactam derivatives through Beckmann rearrangement.
Naphthalene Ring Electrophilic Substitution
The aromatic system undergoes regioselective reactions:
DFT calculations reveal the carboxamide group directs electrophiles to para positions through resonance withdrawal, with ΔE of activation 15.3 kJ/mol lower than meta pathways . Steric shielding from the piperidine moiety reduces substitution rates by 41% compared to 1-naphthylamine .
N-Alkylation/Acylation
The piperidine nitrogen shows restricted nucleophilicity (pKb = 8.9 ± 0.3) :
| Reaction | Reagents | Product | Conversion |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃ | Quaternary salt | 12% |
| Benzoylation | BzCl, Et3N | Bis-amide | <5% |
Low reactivity stems from amide conjugation reducing electron density. Silver(I)-mediated conditions enhance alkylation yields to 34% by polarizing C-X bonds .
Stability Profile
Critical decomposition pathways:
| Stress Condition | Degradation Pathway | Half-life |
|---|---|---|
| Aqueous pH 1.2 | Amide hydrolysis | 3.2h |
| 40°C/75% RH | Oxidative ring cleavage | 28d |
| UV light (254nm) | [4+2] Cycloaddition | 6.5h |
Formulation studies recommend pH 4-6 buffers and antioxidant additives for long-term storage . The ethyl group provides 19% greater hydrolytic stability compared to methyl analogs through inductive effects .
Scientific Research Applications
2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural analogues, their molecular properties, and biological activities:
Key Differences and Pharmacological Implications
Substituent Effects on Enzyme Binding: The naphthalen-1-yl group in the target compound and analogues (e.g., ) likely enhances hydrophobic interactions with enzyme active sites, as seen in SARS-CoV PLpro inhibition . Ethyl vs.
Impact on Metabolic Stability :
- Compounds with hydrophilic groups (e.g., hydroxyethyl in ) may exhibit enhanced solubility but reduced membrane permeability. In contrast, the target compound’s ethyl and naphthyl groups suggest moderate lipophilicity, balancing absorption and metabolic stability .
- Microsomal stability assays for compound 17 () revealed moderate degradation in human liver microsomes, suggesting that similar derivatives like the target compound may require structural optimization for pharmacokinetic robustness.
Lipoxygenase Inhibition: Triazole-modified piperidine carboxamides () demonstrate potent 15-LOX inhibition (IC₅₀ <7 μM), highlighting the scaffold’s versatility. The target compound’s lack of a triazole group may limit its utility in this context.
Biological Activity
2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of naphthalene derivatives with piperidine carboxamides. The structural formula can be represented as follows:
This compound features a piperidine ring, which is known for its versatility in biological activity, and a naphthalene moiety that enhances its lipophilicity and receptor-binding capabilities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It may function as a ligand for specific receptors or enzymes, modulating critical biological pathways. Notably, compounds with similar structures have demonstrated:
- Inhibition of kinases : Compounds containing piperidine scaffolds have shown inhibitory effects on several kinases involved in cancer progression, such as ALK and EGFR .
- Anticancer activity : Structure-activity relationship (SAR) studies indicate that modifications to the naphthalene or piperidine components can enhance cytotoxicity against cancer cell lines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives exhibiting naphthyl and pyridine substitutions have been shown to inhibit human topoisomerase II beta, a crucial enzyme in DNA replication and repair .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| LP-14 | 3.0 | FaDu (hypopharyngeal) |
| LP-15 | 4.5 | MCF7 (breast) |
| Etoposide | 5.0 | A549 (lung) |
These findings suggest that structural modifications can significantly impact biological efficacy.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that similar piperidine derivatives can inhibit COX enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses .
| Compound | COX Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound A | 85 | 10 |
| Compound B | 78 | 15 |
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of various piperidine derivatives demonstrated that modifications to the naphthalene group significantly enhanced activity against multiple cancer cell lines. The most effective compound was noted for its ability to induce apoptosis in FaDu cells .
- Molecular Docking Studies : Docking simulations revealed that this compound binds effectively to target proteins involved in cancer metabolism, suggesting a mechanism for its observed anticancer effects .
Q & A
Q. How can the molecular structure of 2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide be confirmed experimentally?
To confirm the molecular structure, employ a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to analyze proton and carbon environments, correlating peaks with expected chemical shifts for the ethyl, piperidine, and naphthyl groups.
- X-ray Crystallography : Grow single crystals (e.g., via slow evaporation in a suitable solvent) and solve the crystal structure to determine bond lengths, angles, and spatial arrangement. Refer to analogous piperidine-carboxamide crystallography data for validation .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to match the theoretical mass (CHNO, MW 282.39 g/mol).
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
A typical synthesis involves:
- Step 1 : React 2-ethylpiperidine with a carbamoyl chloride derivative (e.g., phosgene or triphosgene) to form the carboxamide intermediate.
- Step 2 : Couple the intermediate with 1-naphthylamine via nucleophilic acyl substitution. Optimization Strategies :
- Catalyst Screening : Test bases like DMAP or triethylamine to enhance coupling efficiency.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to improve solubility and reaction kinetics.
- Temperature Control : Conduct reactions under reflux (e.g., 80°C in DMF) while monitoring by TLC/HPLC for intermediate stability .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks, as naphthyl derivatives may exhibit respiratory toxicity.
- Storage : Store in airtight containers under inert atmosphere (N or Ar) to prevent degradation. Regularly review SDS updates for hazard reevaluation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound while controlling for cytotoxicity?
- In Vitro Assays :
- Target-Based Screening : Use enzyme inhibition assays (e.g., fluorescence polarization) to assess binding affinity to target proteins.
- Cytotoxicity Controls : Parallel testing on healthy cell lines (e.g., HEK293) via MTT or ATP assays to differentiate therapeutic effects from nonspecific toxicity.
- Dose-Response Analysis : Establish IC values for both activity and cytotoxicity to calculate selectivity indices .
Q. What methodological approaches are recommended when encountering contradictory data in spectroscopic analysis?
- Cross-Validation : Repeat analyses using alternative techniques (e.g., IR spectroscopy for functional groups, or 2D NMR for ambiguous proton assignments).
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) to resolve discrepancies.
- Sample Purity : Re-purify the compound via column chromatography or recrystallization to eliminate impurities causing spectral noise .
Q. How can factorial design be applied to optimize synthesis parameters efficiently?
- Factor Selection : Identify critical variables (e.g., solvent polarity, temperature, catalyst loading).
- Design of Experiments (DoE) : Use a 2 factorial design to test all combinations of factor levels (high/low).
- Response Analysis : Quantify yield and purity via HPLC, then apply ANOVA to identify significant factors. For example, a study might reveal that solvent choice (p < 0.01) and temperature (p < 0.05) dominate reaction efficiency .
Q. What strategies should be employed to analyze the compound's stability under varying pH and temperature conditions?
- Forced Degradation Studies :
- pH Stress : Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC-UV.
- Thermal Stress : Heat samples to 60–80°C and analyze decomposition products using LC-MS.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .
Q. How can computational modeling be integrated with experimental data to predict reactivity in novel reactions?
- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.
- AI-Driven Optimization : Train machine learning models on historical reaction data to recommend conditions (e.g., solvent, catalyst) for new transformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
